molecular formula C7H13BrF2O2 B158423 1-Bromo-3,3-diethoxy-1,1-difluoropropane CAS No. 1645-58-5

1-Bromo-3,3-diethoxy-1,1-difluoropropane

Cat. No.: B158423
CAS No.: 1645-58-5
M. Wt: 247.08 g/mol
InChI Key: QAUOBMFAPLIVPF-UHFFFAOYSA-N
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Description

1-Bromo-3,3-diethoxy-1,1-difluoropropane is an organic compound with the molecular formula C7H13BrF2O2. It is a brominated derivative of difluoropropane, characterized by the presence of two ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-3,3-diethoxy-1,1-difluoropropane typically involves the bromination of 3,3-diethoxy-1,1-difluoropropane. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Bromo-3,3-diethoxy-1,1-difluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-diethoxy-1,1-difluoropropanol.

    Reduction Reactions: The compound can be reduced to form 3,3-diethoxy-1,1-difluoropropane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3,3-diethoxy-1,1-difluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-diethoxy-1,1-difluoropropane involves its reactivity due to the presence of the bromine atom and the difluoropropane moiety. The bromine atom can participate in nucleophilic substitution reactions, while the difluoropropane moiety can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

1-Bromo-3,3-diethoxy-1,1-difluoropropane can be compared with similar compounds such as:

    1-Bromo-3,3-dimethoxy-1,1-difluoropropane: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Bromo-3,3-diethoxy-1,1-dichloropropane: Similar structure but with chlorine atoms instead of fluorine atoms.

    1-Bromo-3,3-diethoxy-1,1-difluorobutane: Similar structure but with an additional carbon atom in the chain.

The uniqueness of this compound lies in its specific combination of bromine, ethoxy, and difluoropropane moieties, which confer distinct reactivity and applications .

Properties

IUPAC Name

1-bromo-3,3-diethoxy-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrF2O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOBMFAPLIVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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